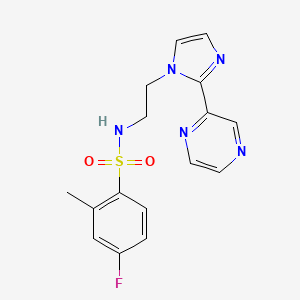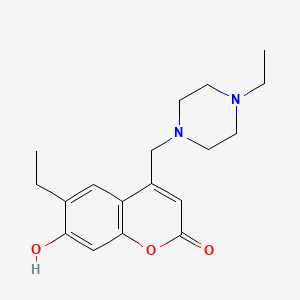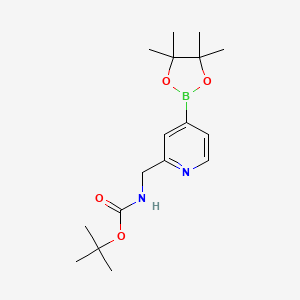
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
作用机制
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has various biochemical and physiological effects. It leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival. 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been shown to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
实验室实验的优点和局限性
The advantages of using 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in lab experiments include its potency and specificity for GSK-3α and GSK-3β isoforms. It is also relatively easy to synthesize and obtain as a hydrochloride salt. However, one limitation of using 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride is its potential off-target effects. It is important to use appropriate controls and assays to ensure that the observed effects are specific to the inhibition of GSK-3.
未来方向
There are several future directions for the use of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. Another potential direction is the investigation of its role in the regulation of mitochondrial function, which is important for cellular energy metabolism and apoptosis. Additionally, the development of more potent and specific inhibitors of GSK-3 could lead to the identification of new therapeutic targets for various diseases such as cancer, Alzheimer's disease, and diabetes.
合成方法
The synthesis of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride involves a multi-step process, starting with the reaction of 2,3-dichloroquinoxaline with ethylene diamine to form 2-(2-aminoethyl)-3-chloroquinoxaline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxy-2-oxoquinoxaline to form 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride. The final product is obtained as a hydrochloride salt.
科学研究应用
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been widely used in scientific research to investigate the role of GSK-3 in various biological processes. It has been used in studies related to stem cell differentiation, neuroprotection, and cancer research. In stem cell research, 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been used to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. In neuroprotection research, 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation. In cancer research, 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been used to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway.
属性
CAS 编号 |
1374408-21-5 |
|---|---|
产品名称 |
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride |
分子式 |
C10H11Cl2N3O2 |
分子量 |
276.12 |
IUPAC 名称 |
4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12;/h1-2,5H,3-4,12H2,(H,13,15);1H |
InChI 键 |
KRURHOJHVKSRTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)


![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)




![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)
